molecular formula C7H15Cl2N2O2P B1674421 Ifosfamide CAS No. 3778-73-2

Ifosfamide

Cat. No. B1674421
CAS RN: 3778-73-2
M. Wt: 261.08 g/mol
InChI Key: HOMGKSMUEGBAAB-UHFFFAOYSA-N
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Description

Ifosfamide is an antineoplastic agent that is used in the treatment of various types of cancer, including lymphomas, germ cell tumors, and sarcomas. It is a prodrug, which means that it needs to be metabolized in the body to become active. It is structurally related to cyclophosphamide and is often used in combination with other drugs to enhance the therapeutic efficacy. As an antineoplastic agent, ifosfamide has been used to treat a variety of cancers, including lymphomas, germ cell tumors, and sarcomas. It is also used to treat non-Hodgkin's lymphoma and other cancers of the blood and bone marrow.

Scientific research applications

1. Therapeutic Applications in Various Cancers

Ifosfamide, a prodrug alkylating agent, has been extensively used in treating various types of cancers. It shows effectiveness in the therapy of lymphomas, soft tissue sarcomas, uterine sarcoma, squamous cell carcinoma of the uterine cervix, germ cell tumors, urothelial cancer, and cancers of the lung, ovary, and breast. Ifosfamide is also used in higher doses for marrow-ablative therapy, particularly in Hodgkin’s disease and some non-Hodgkin’s lymphomas, with the host being rescued with harvested peripheral CD34 cells (Israni-Winger & Wasche, 2003).

2. Role in Chemotherapy of Lung Cancer

Ifosfamide has been integrated into the treatment regimen for lung cancer, including both small cell and non-small cell types. It has been included in global summaries of phase III and seminal phase II clinical studies, reflecting its broad application in the field of oncology (Zhou & Manegold, 2012).

3. Potential in Radiopharmaceutical Imaging

There have been advances in utilizing ifosfamide in radiopharmaceutical imaging. For instance, the development of a 99mTc-ifosfamide complex for tumor imaging has shown promising results. This complex maintains the ability to bind to target receptors and has demonstrated significant uptake in tumor sites in vivo, suggesting its potential as a radiopharmaceutical for cancer imaging (Motaleb et al., 2018).

4. Insights into Pharmacokinetics and Pharmacodynamics

Research on the pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites has been crucial in understanding its efficacy and toxicity. Identifying specific isoenzymes responsible for ifosfamide metabolism may lead to improved treatment outcomes by modulating metabolic pathways (Kerbusch et al., 2001).

5. Exploration of Combination Therapies

Studies have explored the combination of ifosfamide with other chemotherapeutic agents, such as vinorelbine, gemcitabine, paclitaxel, and docetaxel. These combinations have shown potential in treating patients who have previously failed other treatments, and ongoing clinical trials are aimed at optimizing the efficacy of these combinations (Fulfaro et al., 2003).

properties

IUPAC Name

N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)
Source PubChem
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InChI Key

HOMGKSMUEGBAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7020760
Record name Ifosfamide
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Molecular Weight

261.08 g/mol
Source PubChem
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Physical Description

Solid
Record name Ifosfamide
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Solubility

Soluble in water, 1.50e+01 g/L
Record name Ifosfamide
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Mechanism of Action

The exact mechanism of ifosfamide has not been determined, but appears to be similar to other alkylating agents. Ifosfamide requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active. After metabolic activation, active metabolites of ifosfamide alkylate or bind with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily through the alkylation of DNA, done by attaching the N-7 position of guanine to its reactive electrophilic groups. The formation of inter and intra strand cross-links in the DNA results in cell death., Mechanism of action: metabolites cause alkylation of DNA. /from table/, Ifosfamide, a structural analog of cyclophosphamide, belongs to the oxazaphosphorine class of antitumor alkylating agents which must be activated by the mixed function oxidase system of the liver. The 4-hydroxy oxazaphosphorines are a reactive species capable of interacting with nucleic acids & cellular materials to cause cell damage & death. The 4-hydroxy metabolite spontaneously liberates acrolein in many sites throughout the body & it is this substance that is responsible for oxazaphosphorine urotoxicity. Both ifosfamide & cyclophosphamide produce cystitis characterized by tissue edema & ulceration followed by sloughing of mucosal epithelial cells, necrosis of smooth muscle fibers & arteries, & culminating in focal hemorrhage. The selective urotoxicity of oxazaphosphorine occurs because the bladder contains a very low concn of thiol cmpds (glutathione, cysteine) which, by virtue of their nucleophilic sulfhydryl groups, are able to react & neutralize many reactive chemicals. Because the metabolic activation of ifosfamide proceeds more slowly than that of cyclophosphamide, doses of ifosfamide are 3-4 times higher than those of cyclophosphamide. This explains the higher incidence of urotoxicity associated with ifosfamide.
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Product Name

Ifosfamide

Color/Form

Crystals from anhyd ether, White crystalline powder

CAS RN

3778-73-2
Record name Ifosfamide
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Melting Point

39-41 °C, 39 - 41 °C
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Record name Ifosfamide
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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